molecular formula C10H17N3O2 B2867902 N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2411237-30-2

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide

Cat. No.: B2867902
CAS No.: 2411237-30-2
M. Wt: 211.265
InChI Key: DNRJBXGUUIHBCM-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide is a synthetic organic compound with the molecular formula C10H17N3O2. This compound is characterized by the presence of a piperazine ring, a methyl group, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide typically involves the reaction of N-methylpiperazine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide
  • (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid

Uniqueness

N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a piperazine ring and an amide linkage. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-10(15)12(2)6-7-13-5-4-11-9(14)8-13/h3H,1,4-8H2,2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRJBXGUUIHBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCNC(=O)C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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